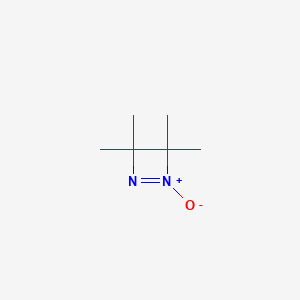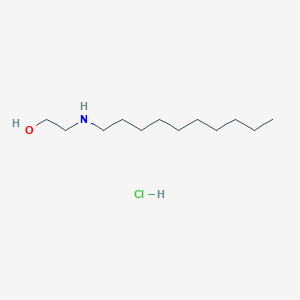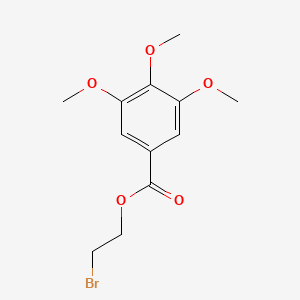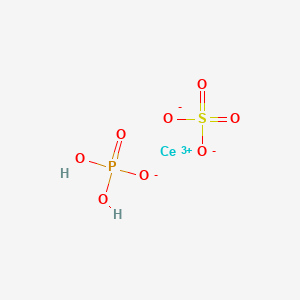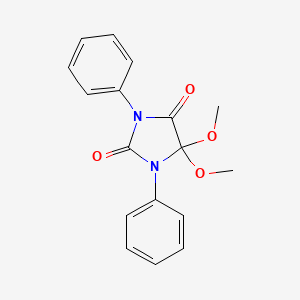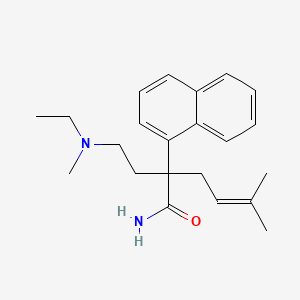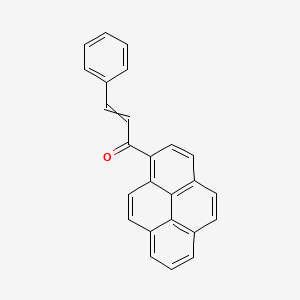
3-Phenyl-1-(pyren-1-YL)prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a phenyl group and a pyrene group attached to a propenone backbone. The pyrene moiety is known for its strong fluorescence properties, making this compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 1-pyrene carboxaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or pyrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.
Aplicaciones Científicas De Investigación
3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one is primarily related to its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. The pyrene moiety allows for strong fluorescence, which can be used to track and visualize molecular interactions. The compound’s effects in biological systems are often mediated through its interaction with cellular components, leading to changes in cellular function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrene ring.
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Contains a pyrrolidine ring instead of a pyrene ring.
(E)-1-(3-Hydroxyphenyl)-3-(pyren-1-yl)prop-2-en-1-one: Similar structure with a hydroxyl group on the phenyl ring.
Uniqueness
3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly valuable in applications requiring fluorescence, such as bioimaging and optoelectronics.
Propiedades
Número CAS |
50558-62-8 |
|---|---|
Fórmula molecular |
C25H16O |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-phenyl-1-pyren-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C25H16O/c26-23(16-9-17-5-2-1-3-6-17)21-14-12-20-11-10-18-7-4-8-19-13-15-22(21)25(20)24(18)19/h1-16H |
Clave InChI |
NOYBSAZWUGRHFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




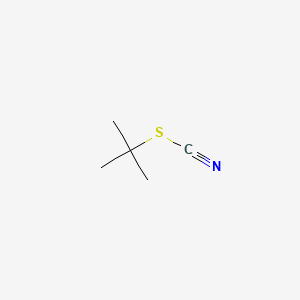
![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
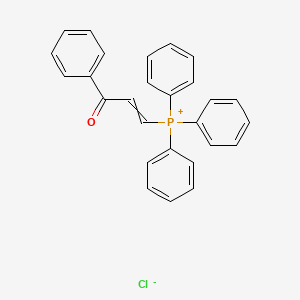
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
